Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate)
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Overview
Description
Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate) is a useful research compound. Its molecular formula is C44H24Cl2K6N14O20S6 and its molecular weight is 1566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for EINECS 298-495-3 involve synthetic routes and reaction conditions that are tailored to its chemical structure. While specific details about its synthesis are not provided in the search results, general methods for synthesizing similar compounds often include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification of small molecules in various samples.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method involves using a mobile phase containing acetonitrile, water, and phosphoric acid.
Chemical Reactions Analysis
EINECS 298-495-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired products. Common reagents may include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically derivatives of the original compound, tailored for specific applications in research and industry .
Scientific Research Applications
EINECS 298-495-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various commercial products and materials
Mechanism of Action
The mechanism of action of EINECS 298-495-3 involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not provided in the search results, similar compounds often exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological processes .
Comparison with Similar Compounds
EINECS 298-495-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Some similar compounds include:
Amyl Nitrite: Used as a vasodilator and in the treatment of certain medical conditions.
Bismuth Tetroxide: Employed in various industrial applications.
Mercurous Oxide: Known for its use in certain chemical reactions and industrial processes.
EINECS 298-495-3 stands out due to its unique combination of properties and applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
93805-14-2 |
---|---|
Molecular Formula |
C44H24Cl2K6N14O20S6 |
Molecular Weight |
1566.6 g/mol |
IUPAC Name |
hexapotassium;5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfonato-7-[(2-sulfonatophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H30Cl2N14O20S6.6K/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74;;;;;;/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56);;;;;;/q;6*+1/p-6 |
InChI Key |
IXANHRIECIXNKD-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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